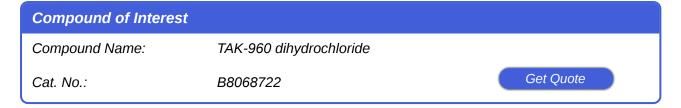


Application Notes and Protocols: In Vivo Combination of TAK-960 and Irinotecan

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vivo combination of TAK-960, a potent Polo-like kinase 1 (PLK1) inhibitor, and irinotecan, a topoisomerase I inhibitor. The combination has shown additive antitumor effects in preclinical models of KRAS mutant colorectal cancer.[1][2][3] This document outlines the experimental procedures, summarizes key quantitative data, and illustrates the underlying signaling pathways.

Summary of Quantitative Data

The following tables summarize the antitumor efficacy of TAK-960 and irinotecan as single agents and in combination in KRAS mutant colorectal cancer patient-derived xenograft (PDX) models.

Table 1: Antitumor Activity of TAK-960 and Irinotecan in KRAS Mutant CRC PDX Model 1



Treatment Group	Dosage	Mean Tumor Volume (mm³) ± SEM (Day 21)	Percent Tumor Growth Inhibition (%)
Vehicle Control	-	1250 ± 150	-
TAK-960	5 mg/kg, p.o., daily	750 ± 100	40
Irinotecan	15 mg/kg, i.p., once weekly	625 ± 90	50
TAK-960 + Irinotecan	5 mg/kg + 15 mg/kg	375 ± 75	70

Table 2: Antitumor Activity of TAK-960 and Irinotecan in KRAS Mutant CRC PDX Model 2

Treatment Group	Dosage	Mean Tumor Volume (mm³) ± SEM (Day 21)	Percent Tumor Growth Inhibition (%)
Vehicle Control	-	1400 ± 180	-
TAK-960	5 mg/kg, p.o., daily	910 ± 120	35
Irinotecan	15 mg/kg, i.p., once weekly	770 ± 110	45
TAK-960 + Irinotecan	5 mg/kg + 15 mg/kg	490 ± 85	65

Experimental Protocols Patient-Derived Xenograft (PDX) Model Establishment

This protocol describes the establishment of colorectal cancer PDX models from fresh tumor tissue obtained from patients.[4][5]

Materials:

- Fresh human colorectal tumor tissue
- Immunodeficient mice (e.g., CIEA NOG mice)[4]



- Dulbecco's Modified Eagle Medium (DMEM)
- Surgical tools (scalpels, forceps)
- Matrigel (optional)
- Anesthesia

Procedure:

- Obtain fresh, sterile tumor tissue from colorectal cancer patients with informed consent and ethical approval.
- Within 60 minutes of collection, place the tissue in cold DMEM on ice.[4]
- In a sterile biosafety cabinet, mince the tumor tissue into small fragments (approximately 2-3 mm³).
- Anesthetize the immunodeficient mice.
- Make a small incision on the flank of the mouse.
- Create a subcutaneous pocket using blunt dissection.
- (Optional) Mix the tumor fragments with Matrigel to improve engraftment rates.
- Implant one to two tumor fragments into the subcutaneous pocket.
- Close the incision with surgical clips or sutures.
- Monitor the mice regularly for tumor growth. Palpate the implantation site twice weekly.
- Once tumors reach a volume of approximately 150-200 mm³, passage the tumors to a new cohort of mice for expansion and subsequent efficacy studies.

In Vivo Antitumor Efficacy Study

This protocol details the procedure for evaluating the antitumor activity of TAK-960 and irinotecan in established colorectal cancer PDX models.



Materials:

- Established colorectal cancer PDX-bearing mice (tumor volume 150-200 mm³)
- TAK-960 formulated for oral administration
- Irinotecan formulated for intraperitoneal injection
- Vehicle control for each drug
- Calipers for tumor measurement
- Animal balance

Procedure:

- Randomize mice with established tumors into four treatment groups (n=8-10 mice per group):
 - Group 1: Vehicle control(s)
 - Group 2: TAK-960 (5 mg/kg, orally, once daily)
 - Group 3: Irinotecan (15 mg/kg, intraperitoneally, once weekly)
 - Group 4: TAK-960 (5 mg/kg, orally, once daily) + Irinotecan (15 mg/kg, intraperitoneally, once weekly)
- Measure tumor dimensions (length and width) with calipers and weigh the mice twice weekly.
- Calculate tumor volume using the formula: (Length x Width²) / 2.
- Administer treatments according to the specified doses and schedules for a period of 21 days.
- Monitor mice for any signs of toxicity, including weight loss, changes in behavior, or adverse reactions at the injection site.
- At the end of the study, euthanize the mice and excise the tumors.

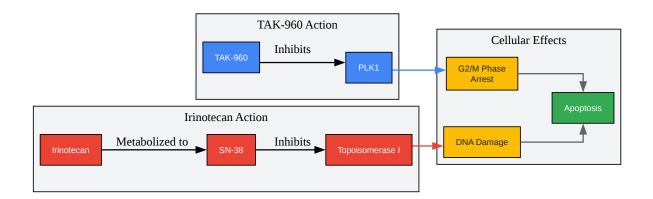


- · Measure the final tumor volumes and weights.
- Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of TAK-960 and Irinotecan Combination

The following diagram illustrates the proposed mechanism of action for the combination of TAK-960 and irinotecan. TAK-960 inhibits PLK1, a key regulator of mitosis, leading to G2/M cell cycle arrest.[2][6] Irinotecan's active metabolite, SN-38, inhibits topoisomerase I, causing DNA damage. The combination of mitotic arrest and DNA damage can lead to an enhanced apoptotic response.



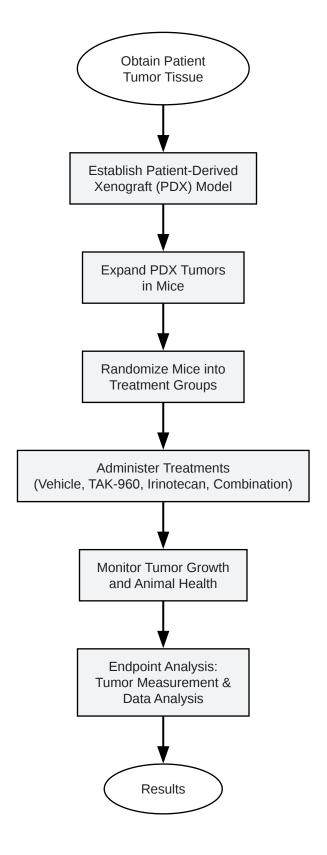
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Caption: Proposed signaling pathway for TAK-960 and irinotecan combination therapy.

Experimental Workflow



The diagram below outlines the key steps in the in vivo study of TAK-960 and irinotecan combination therapy.





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Caption: Experimental workflow for the in vivo combination study.

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